5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
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Overview
Description
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is a compound that features a nitrophenyl group, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The nitrophenyl group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitrophenyl group can interact with various enzymes and proteins, leading to inhibition or modulation of their activity . These interactions can result in antimicrobial, anti-inflammatory, or other therapeutic effects depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 3-(trifluoromethyl)benzoate: Similar structure but with a benzoate group instead of a furan ring.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Similar trifluoromethyl group but with a pyrazole ring instead of a furan ring.
Uniqueness
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is unique due to the combination of its nitrophenyl, trifluoromethyl, and furan groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO5/c13-12(14,15)10-8(11(17)18)5-9(21-10)6-1-3-7(4-2-6)16(19)20/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQQJGUUDYDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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